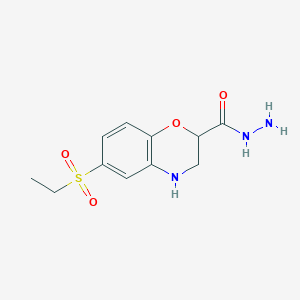
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
A study by Mallesha et al. (2012) involved the synthesis of new pyrimidine derivatives and their evaluation for antiproliferative effects against human cancer cell lines. Compounds from this research demonstrated potential as anticancer agents, highlighting the importance of pyrimidine derivatives in therapeutic applications against cancer (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antibacterial Properties
Research by Matsumoto and Minami (1975) on pyrido[2,3-d]pyrimidine derivatives uncovered compounds with significant antibacterial activity. These compounds were found to be particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their utility in addressing bacterial infections (Matsumoto & Minami, 1975).
Antiviral Activity
Romero et al. (1994) synthesized analogues of 4-methoxy-3,5-dimethylbenzyl-piperazine, evaluating them for inhibition of HIV-1 reverse transcriptase. This research identified potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, contributing to the development of antiviral therapies (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).
Sorbitol Accumulation
A study by Geisen et al. (1994) explored sorbitol-accumulating pyrimidine derivatives for their ability to induce sorbitol accumulation, especially in diabetic conditions. This research provides insights into potential treatments for diabetic complications by modulating sorbitol pathways (Geisen, Utz, Grötsch, Lang, & Nimmesgern, 1994).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP plays a crucial role in DNA repair and genomic stability.
Mode of Action
Similar compounds have been shown to inhibit the catalytic activity of parp1, enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity . These actions suggest that the compound may induce apoptosis in cancer cells.
Biochemical Pathways
The compound likely affects the DNA repair pathway due to its interaction with PARP . By inhibiting PARP1, the compound may prevent the repair of DNA damage, leading to the accumulation of DNA lesions. This can trigger apoptosis, a form of programmed cell death.
Pharmacokinetics
Similar compounds have been noted for their water solubility and oral bioavailability . These properties are crucial for the compound’s absorption, distribution, metabolism, and excretion, ultimately affecting its bioavailability.
Result of Action
The compound’s action results in the loss of cell viability in cancer cells . It has been shown to exhibit moderate to significant efficacy against human breast cancer cells . The compound’s action on PARP1 and subsequent effects on the DNA repair pathway lead to the induction of apoptosis .
Zukünftige Richtungen
The future directions for research on “4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, more research could be conducted to understand their synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-2-methyl-6-(4-methylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-4-26(23,24)22-11-9-21(10-12-22)17-13-18(20-15(3)19-17)25-16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKCJEMIZYIDGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

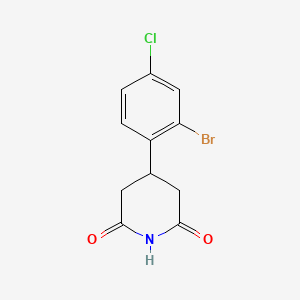
![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2362725.png)
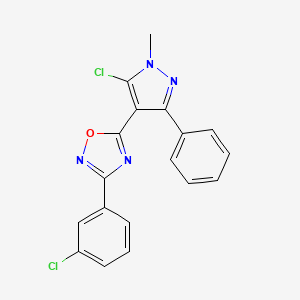
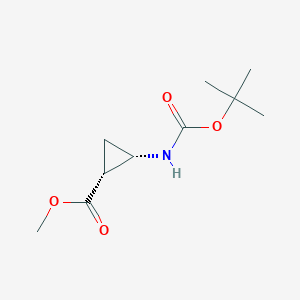

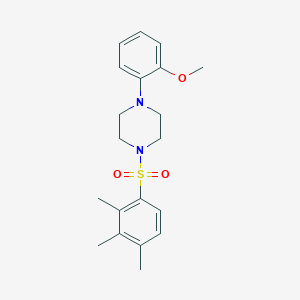
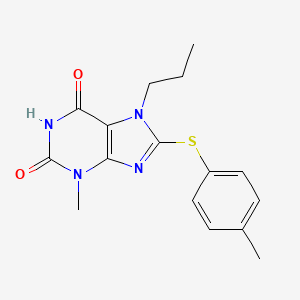
![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2362733.png)
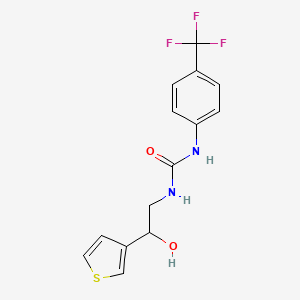
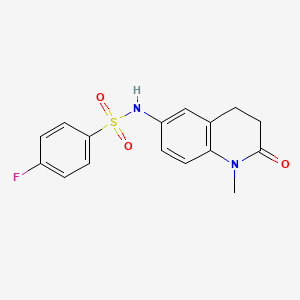


![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2362744.png)
